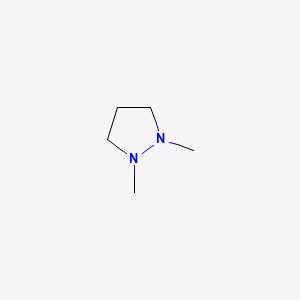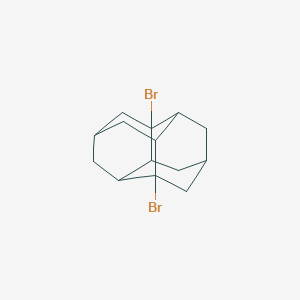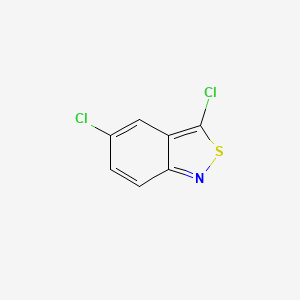
Pyrazolidine, 1,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolidine, 1,2-dimethyl-: is a heterocyclic compound with the molecular formula C₅H₁₂N₂ and a molecular weight of 100.1622 g/mol It is a derivative of pyrazolidine, characterized by the presence of two methyl groups at the 1 and 2 positions of the pyrazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyrazolidine, 1,2-dimethyl- can be synthesized through several methods. One common approach involves the cyclization of 1,3-dichloropropane or 1,3-dibromopropane with hydrazine . The reaction typically proceeds under mild conditions, often requiring heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of pyrazolidine, 1,2-dimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrazolidine, 1,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated pyrazolidine derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, is often used for reduction reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, fully saturated pyrazolidines, and functionalized pyrazolidine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, pyrazolidine, 1,2-dimethyl- serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, derivatives of pyrazolidine, 1,2-dimethyl- are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Medicine: In medicine, pyrazolidine derivatives are explored for their potential therapeutic applications. They are investigated as potential candidates for the treatment of various diseases, including infections and cancer .
Industry: In the industrial sector, pyrazolidine, 1,2-dimethyl- is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals .
Mécanisme D'action
The mechanism of action of pyrazolidine, 1,2-dimethyl- and its derivatives involves interactions with specific molecular targets and pathways. These compounds can act as inhibitors or modulators of enzymes and receptors, leading to various biological effects. The exact mechanism depends on the specific derivative and its target .
Comparaison Avec Des Composés Similaires
Pyrazole: A five-membered heterocycle with two adjacent nitrogen atoms.
Pyrazoline: A partially reduced form of pyrazole with one double bond.
Indazole: A benzo-fused derivative of pyrazole.
Uniqueness: Pyrazolidine, 1,2-dimethyl- is unique due to its fully saturated ring structure and the presence of two methyl groups, which confer distinct chemical and physical properties compared to its analogs .
Conclusion
Pyrazolidine, 1,2-dimethyl- is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry
Propriétés
Numéro CAS |
38704-89-1 |
|---|---|
Formule moléculaire |
C5H12N2 |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
1,2-dimethylpyrazolidine |
InChI |
InChI=1S/C5H12N2/c1-6-4-3-5-7(6)2/h3-5H2,1-2H3 |
Clé InChI |
DKXPLHOKMGMMQM-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol](/img/structure/B14679009.png)




